3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
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Overview
Description
3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a complex organic compound that belongs to the class of boronic acids and derivatives. This compound features a pyrrolopyridine core with a boronic ester group, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyrrolopyridine derivative with a boronic acid or boronic ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the boronic ester group to a boronic acid.
Reduction: : Reduction of the pyrrolopyridine core.
Substitution: : Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Boronic acid derivatives.
Reduction: : Reduced pyrrolopyridine derivatives.
Substitution: : Substituted pyrrolopyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of drug candidates.
Industry
In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: : A boronic acid derivative used in cross-coupling reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its pyrrolopyridine core, which provides additional structural complexity and reactivity compared to simpler boronic esters. This complexity allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C15H21BN2O3 |
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Molecular Weight |
288.15 g/mol |
IUPAC Name |
3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C15H21BN2O3/c1-13(2)11-10(18-12(13)19)7-9(8-17-11)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19) |
InChI Key |
RHLKJPBITYFEEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(C(=O)N3)(C)C)N=C2 |
Origin of Product |
United States |
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